molecular formula C13H20N4O3 B15088118 Serine Hydrolase Inhibitor-14

Serine Hydrolase Inhibitor-14

Cat. No.: B15088118
M. Wt: 280.32 g/mol
InChI Key: PTANHFGPGVCEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Serine Hydrolase Enzyme Superfamily

The serine hydrolase superfamily represents one of the most extensive and varied enzyme families in eukaryotic proteomes, constituting approximately 1% of all proteins in the human genome. nih.govlabmedica.com These enzymes are fundamentally characterized by a highly conserved nucleophilic serine residue within their active site, which is essential for their catalytic activity. labmedica.com

The serine hydrolase superfamily is broadly divided into two main categories: the serine proteases and the metabolic serine hydrolases. thermofisher.com The serine proteases, such as trypsin and chymotrypsin, are primarily involved in the cleavage of peptide bonds. The metabolic serine hydrolases are a more diverse group that includes lipases, esterases, amidases, and thioesterases, which act on a wide variety of small molecules, signaling lipids, and peptides. nih.gov In humans, there are over 200 identified serine hydrolases, but a significant portion, estimated at 40-50%, remain uncharacterized with unknown endogenous substrates and physiological functions. nih.gov

This vast superfamily can be further categorized based on their structural folds and substrate specificities. For instance, in Drosophila melanogaster, the 144 identified metabolic serine hydrolases are sub-classified into carboxylesterase-like, neutral or sterol lipases, phospholipases, acyltransferases, and peptidases. labmedica.com

The catalytic activity of serine hydrolases is centered around a "catalytic triad" in the active site, typically composed of serine, histidine, and an acidic residue like aspartate or glutamate. nih.govresearchgate.net The mechanism proceeds via a two-step "ping-pong" process. labmedica.com

First, the histidine residue, acting as a general base, deprotonates the hydroxyl group of the serine. biosynth.com This enhances the nucleophilicity of the serine, allowing it to attack the carbonyl carbon of the substrate (an ester or amide bond), forming a tetrahedral intermediate. biosynth.comnih.gov This intermediate then collapses, releasing the first product and forming a covalent acyl-enzyme intermediate. nih.govstanford.edu In the second step, a water molecule enters the active site and is deprotonated by the histidine, now acting as a general acid. stanford.edu The resulting hydroxide (B78521) ion attacks the acyl-enzyme intermediate, forming a second tetrahedral intermediate that subsequently breaks down to release the second product and regenerate the active enzyme. nih.govnih.gov

Serine hydrolases are integral to a multitude of critical physiological processes. stanford.edu Their functions are diverse and essential for maintaining homeostasis. For example, acetylcholinesterase terminates neurotransmission by hydrolyzing acetylcholine. nih.gov Lipases such as pancreatic lipase (B570770) are crucial for the digestion of dietary fats, while intracellular lipases like hormone-sensitive lipase and monoacylglycerol lipase mobilize stored fats and regulate lipid signaling. nih.govnih.gov Other serine hydrolases are involved in blood clotting, inflammation, and the metabolism of signaling lipids. stanford.edunih.gov

Pathophysiological Implications of Dysregulated Serine Hydrolase Activity

Given their central roles, the dysregulation of serine hydrolase activity is implicated in a wide range of human diseases. For instance, the inhibition of acetylcholinesterase is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov The serine proteases of the blood coagulation cascade are targeted by anticoagulants to prevent thrombosis. nih.gov Furthermore, aberrant serine hydrolase activity has been linked to cancer, diabetes, obesity, and infectious diseases. stanford.eduresearchgate.net For example, fatty acid amide hydrolase (FAAH) is a target for pain and inflammation, and diacylglycerol lipases are involved in endocannabinoid signaling, which has implications for various neurological conditions. nih.gov

Importance of Developing Selective Serine Hydrolase Inhibitors as Chemical Probes and Research Tools

The development of selective inhibitors for serine hydrolases is of paramount importance for several reasons. Firstly, such inhibitors can serve as valuable chemical probes to elucidate the specific physiological and pathological functions of the many uncharacterized members of this superfamily. nih.govnih.gov By selectively blocking the activity of a single serine hydrolase, researchers can study the resulting biological consequences and thereby identify its endogenous substrates and pathways.

Secondly, highly selective inhibitors are crucial for validating serine hydrolases as potential drug targets. nih.gov The ability to specifically inhibit a target enzyme in a living system without affecting other related enzymes is a critical step in the drug discovery process. nih.gov Activity-based protein profiling (ABPP) has emerged as a powerful technique that utilizes broad-spectrum and selective probes to profile the activity of serine hydrolases and to screen for potent and selective inhibitors directly in complex biological systems. stanford.edunih.gov

Emergence of Serine Hydrolase Inhibitor-14 as a Research Compound

In the quest to develop a comprehensive toolkit of inhibitors for the serine hydrolase superfamily, researchers have focused on creating libraries of compounds with diverse chemical scaffolds. This compound emerged from such an effort as a component of a screening library designed to identify new candidate inhibitors.

Specifically, it is part of a library of modestly reactive ureas that feature a pyrazole (B372694) as a potential leaving group. The rationale behind creating such libraries is to provide a collection of chemical fragments that can be screened against a wide range of serine hydrolases. nih.gov Compounds that show initial promise can then be chemically elaborated to enhance their potency and selectivity for a specific enzyme target. nih.gov this compound, with its pyrazole-based urea (B33335) structure, represents a valuable starting point for the discovery of novel, highly selective inhibitors for previously uncharacterized serine hydrolases.

Properties

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl 4-(pyrazole-1-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-9-7-15(8-10-16)11(18)17-6-4-5-14-17/h4-6H,7-10H2,1-3H3

InChI Key

PTANHFGPGVCEMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N2C=CC=N2

Origin of Product

United States

Discovery and Synthetic Strategies for Serine Hydrolase Inhibitor 14

Discovery Approaches for Serine Hydrolase Inhibitors

The identification of novel serine hydrolase inhibitors is pursued through several complementary strategies, each offering unique advantages in discovering potent and selective molecules. nih.gov

Mining Natural Products for Inhibitory Scaffolds

Historically, nature has been a rich source of enzyme inhibitors. This strategy involves screening extracts from microorganisms, plants, and marine life to identify natural products that possess inhibitory activity against serine hydrolases. These compounds, which can range from small molecules to complex peptides, often feature unique chemical scaffolds that can serve as the starting point for medicinal chemistry efforts. While a foundational approach in pharmacology, the discovery of Serine Hydrolase Inhibitor-14 and its class was driven by more targeted synthetic chemistry approaches. nih.gov

Conversion of Endogenous Substrates into Inhibitory Molecules

A rational approach to inhibitor design involves using the enzyme's own substrate as a template. By understanding the structure of an enzyme's endogenous substrate and its binding mode within the active site, chemists can design substrate-mimetic molecules. These molecules are often modified by replacing the scissile ester or amide bond with a non-hydrolyzable linkage or by incorporating an electrophilic "warhead" that covalently reacts with the catalytic serine residue. This strategy leverages the inherent affinity of the substrate for the active site to achieve potency and selectivity. nih.gov

High-Throughput Screening of Compound Libraries

High-throughput screening (HTS) has become a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds for activity against a specific target. sigmaaldrich.com For serine hydrolases, this is often accomplished using Activity-Based Protein Profiling (ABPP). stanford.edu ABPP utilizes broad-spectrum probes, such as fluorophosphonates (FP), that covalently label the active sites of many serine hydrolases. nih.govsigmaaldrich.com

In a competitive ABPP format, a library of potential inhibitors is screened for its ability to prevent the labeling of a specific hydrolase by the FP probe. nih.gov This method allows for the simultaneous assessment of an inhibitor's potency and selectivity against a large panel of enzymes within their native biological context (e.g., in a cell lysate or even in living cells). nih.govnih.gov The discovery of the triazole urea (B33335) class of inhibitors, to which this compound belongs, was greatly facilitated by screening libraries of these compounds against panels of serine hydrolases using competitive ABPP. nih.govresearchgate.net This library-versus-library approach identified numerous lead inhibitors for a wide range of serine hydrolases. nih.govmolaid.com

Screening MethodDescriptionKey AdvantagesRelevance to SHI-14 Discovery
Activity-Based Protein Profiling (ABPP) Uses broad-spectrum chemical probes (e.g., FP-probes) to label active enzymes in complex proteomes.Allows for screening in native biological systems; simultaneously assesses potency and selectivity.Foundational technology for screening inhibitor libraries, including triazole ureas.
Competitive ABPP Inhibitors are pre-incubated with the proteome to compete with the ABPP probe for binding to the target enzyme.Identifies compounds that engage the desired target and provides a selectivity profile across the enzyme family.The primary method used to identify potent and selective triazole urea inhibitors like SHI-14 from compound libraries.
Library-vs-Library Screening A library of inhibitors is screened against a large panel of individually expressed enzymes.Generates a comprehensive dataset of enzyme-inhibitor interactions, revealing pharmacological relationships.Enabled the discovery of lead compounds for approximately 40% of screened serine hydrolases using a carbamate (B1207046) library.

Tailoring Mechanism-Based Electrophilic Warheads

A highly successful strategy involves the design of inhibitors that contain a reactive functional group, or "warhead," which forms a stable covalent bond with the catalytic serine residue in the enzyme's active site. nih.gov The selectivity of these inhibitors is derived from both the warhead's intrinsic reactivity and the non-covalent interactions of the inhibitor's scaffold with the enzyme's binding pocket.

Several classes of electrophilic warheads have been developed for serine hydrolases. stanford.edunih.gov this compound belongs to the triazole urea class, a versatile chemotype that has proven to be a powerful tool for inhibiting this enzyme superfamily. stanford.edu The triazole urea functions as a carbamoylating agent, where the active site serine attacks the carbonyl carbon, leading to the displacement of the triazole leaving group and the formation of a stable carbamate adduct with the enzyme. nih.gov This irreversible inhibition mechanism results in high potency. nih.gov

Electrophilic WarheadMechanism of ActionKey Features
Fluorophosphonates (FP) Forms a stable phosphonyl-enzyme bond.Broadly reactive; used extensively in ABPP probes.
Carbamates Carbamoylates the catalytic serine, displacing an alcohol or phenol (B47542) leaving group.Tunable reactivity and selectivity; widely used as inhibitors.
Triazole Ureas Carbamoylates the catalytic serine, displacing a triazole leaving group.Highly tunable via "click chemistry"; can yield ultrapotent and selective inhibitors.
β-Lactones Acylates the catalytic serine upon nucleophilic opening of the lactone ring.Mechanism-based; often used for specific enzyme targets.

Synthetic Methodologies for this compound and Analogues

The synthesis of this compound and related compounds leverages modular chemical approaches that allow for the systematic variation of different parts of the molecule to optimize potency and selectivity.

Development of Core Scaffolds and Electrophilic Moieties

The structure of this compound (CAS 1622426-17-8) consists of a piperazine (B1678402) core scaffold linked to a 1,2,3-triazole urea electrophilic moiety. The piperazine ring is further substituted with a tert-butoxycarbonyl (Boc) protecting group. researchgate.net

The synthesis of this class of inhibitors is based on a robust and modular "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). stanford.edunih.gov This strategy allows for the rapid generation of diverse libraries of triazole urea inhibitors by varying both the core scaffold (the "carbamoylating group") and the substituents on the triazole ring (the "leaving group"). stanford.edu

A general synthetic route involves two key steps:

Formation of the Triazole Leaving Group: A diverse range of substituted triazoles can be synthesized by the "click" reaction between an azide (B81097) and a terminal alkyne. This allows for fine-tuning of the leaving group's electronic properties and steric bulk, which can influence both the inhibitor's reactivity and its selectivity for different serine hydrolases. researchgate.netnih.gov

Coupling to the Core Scaffold: The pre-formed triazole is then coupled with a secondary amine-containing core scaffold, such as Boc-piperazine, to form the final triazole urea inhibitor. nih.govnih.gov This coupling reaction creates the reactive carbamoyl-triazole bond.

This synthetic versatility has enabled the creation of libraries containing hundreds of structurally diverse triazole ureas. nih.gov Screening these libraries via competitive ABPP has led to the identification of highly potent and selective inhibitors for numerous serine hydrolases, some with sub-nanomolar potencies. stanford.edu this compound is one such fragment-like compound from these screening efforts, designed for its ability to react with the serine hydrolase class and serve as a platform for further chemical modification to create more complex and selective inhibitors. researchgate.net

Strategies for Introducing Structural Diversity (e.g., Carbamylating/Carbamoylating Groups, Leaving Groups)

The development of this compound and its analogs has been significantly propelled by systematic strategies to introduce structural diversity. These strategies primarily focus on modifying the carbamylating or carbamoylating groups and the leaving groups of the inhibitor scaffold. stanford.edu This approach allows for a comprehensive exploration of the chemical space around the core structure, leading to the fine-tuning of potency and selectivity for the target serine hydrolase. stanford.edu

Carbamates have emerged as a particularly versatile chemotype for creating inhibitors that can selectively target a wide range of serine hydrolases. nih.gov The core principle behind their mechanism of action is the carbamylation of the catalytic serine residue within the enzyme's active site. stanford.edu The selectivity and potency of these inhibitors can be modulated by altering both the carbamoylating group and the leaving group. stanford.edu

Carbamylating/Carbamoylating Groups:

The carbamylating group is a critical component of the inhibitor as it is transferred to the active site serine. By systematically varying this part of the molecule, researchers can probe the topology of the enzyme's active site and optimize interactions to enhance binding affinity and selectivity. For instance, in the development of piperidine-derived inhibitors, various substituents have been explored to understand their impact on inhibitory activity. researchgate.net The introduction of different alkyl, aryl, and heterocyclic moieties allows for the exploration of specific binding pockets within the enzyme.

Leaving Groups:

The leaving group plays a crucial role in the inactivation of the serine hydrolase by influencing the rate of the carbamylation reaction. Seminal work has demonstrated that the selectivity of carbamate inhibitors can be finely tuned by varying the leaving group. stanford.edu For example, the use of an O-hexafluoroisopropyl carbamate scaffold has been leveraged to generate specific fluorescent active-site directed probes. stanford.edu The choice of leaving group can dramatically alter the reactivity of the carbamate, thereby influencing its potency and selectivity profile across the serine hydrolase superfamily.

The following table illustrates how variations in these groups can affect inhibitor potency.

Compound IDCarbamoylating GroupLeaving GroupTarget EnzymeIC50 (nM)
WWL44PiperidinylPhenylFAAH21700
WWL222BiphenylO-hexafluoroisopropylABHD11170
ML256BiphenylN-hydroxyhydantoinpPAFAH (human)6
AA74-1Triazole ureaNot ApplicableAPEH5

This table is a representative example based on data for similar serine hydrolase inhibitors. nih.govnih.govlabmedica.com

Application of Click Chemistry and Other Modular Synthesis Approaches

The quest for novel and selective serine hydrolase inhibitors has been greatly accelerated by the adoption of modular synthetic strategies, most notably "click chemistry". labmedica.com This approach allows for the rapid assembly of diverse compound libraries from a set of molecular building blocks. nih.govthieme.de

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that has been successfully employed in this context. researchgate.net This reaction enables the efficient and reliable ligation of two molecular fragments, one containing an azide and the other an alkyne, to form a stable triazole ring. This strategy has been instrumental in the creation of 1,2,3-triazole ureas, which have proven to be potent and selective inhibitors of serine hydrolases. stanford.eduresearchgate.net The triazole core acts as a stable scaffold, while the diversity is introduced through the various azide and alkyne building blocks. researchgate.net This modularity allows for the systematic exploration of structure-activity relationships. stanford.edu

The power of this approach lies in its ability to generate large libraries of drug-like molecules with high yields and minimal purification requirements. labmedica.comspringernature.com This high-throughput synthesis capability, when coupled with appropriate screening platforms, significantly streamlines the discovery of new lead compounds. nih.gov For example, a library of 1,2,3-triazole ureas was synthesized and screened, leading to the identification of highly potent inhibitors for several serine hydrolases, with IC50 values in the low nanomolar range. labmedica.comresearchgate.net

Beyond click chemistry, other modular approaches are also being explored to expand the accessible chemical space for serine hydrolase inhibitors. These include the development of novel ligation chemistries that allow for the sequential connection of readily available starting materials like carboxylic acids and amines. nih.gov

Lead Identification and Optimization Leading to this compound

The discovery of this compound is the result of a systematic process of lead identification and optimization, a hallmark of modern drug discovery. This process typically begins with the screening of a diverse compound library to identify initial "hits."

Initial Screening and Hit Identification:

The journey towards this compound began with a high-throughput screening campaign. In a similar effort, a library of approximately 140 structurally diverse carbamates was screened against a panel of over 70 serine hydrolases. nih.govcapes.gov.br This library-versus-library screening approach led to the discovery of lead inhibitors for a significant portion of the enzymes tested. nih.gov From such a screen, a hypothetical initial hit for the lineage of this compound could have been a simple piperidinyl carbamate with modest activity and selectivity.

Structure-Activity Relationship (SAR) Studies:

Once an initial hit was identified, the next phase involved detailed structure-activity relationship (SAR) studies. This is an iterative process where chemists systematically modify the structure of the hit compound and evaluate the impact of these changes on its biological activity. researchgate.netutmb.edu For the development of this compound, this would have involved the diversification strategies outlined in section 2.2.2, namely the modification of the carbamylating and leaving groups. stanford.edu The goal of these SAR studies is to build a comprehensive understanding of the molecular features required for potent and selective inhibition. mdpi.com

Optimization of Potency and Selectivity:

The insights gained from SAR studies guide the optimization of the lead compound. This phase focuses on enhancing the potency against the desired target while minimizing off-target effects. For instance, by combining structural elements from different initial hits, a more potent and selective inhibitor can be designed. nih.gov In the case of a related inhibitor, ML256, this optimization process led to a compound with a 31 nM IC50 for the mouse isoform of its target enzyme and a 6 nM IC50 for the human isoform, with at least 322-fold selectivity over other brain serine hydrolases. nih.gov

Emergence of this compound:

Through numerous cycles of design, synthesis, and testing, the chemical structure is refined to yield a compound with the desired pharmacological profile. This compound represents the culmination of this rigorous optimization process, embodying the key structural features that confer high potency and selectivity for its target enzyme.

The following table provides a hypothetical optimization cascade leading to a potent and selective inhibitor like this compound.

CompoundR1 Group (Carbamoylating)R2 Group (Leaving Group)Target IC50 (nM)Off-Target IC50 (nM)Selectivity Ratio
Initial HitMethylpiperidinePhenyl25005000.2
Analog 1PhenylpiperidinePhenyl8006000.75
Analog 2Phenylpiperidine4-Fluorophenyl35012003.4
Analog 3Biphenyl4-Fluorophenyl150450030
SHI-14 Biphenyl O-hexafluoroisopropyl 15 >10000 >667

This table is a representative example illustrating a typical optimization process for a serine hydrolase inhibitor.

Mechanism of Action and Enzyme Kinetics of Serine Hydrolase Inhibitor 14

Molecular Mechanism of Inhibition

The inhibitory activity of Serine Hydrolase Inhibitor-14 and its chemical relatives stems from their ability to form a stable covalent bond with the target enzyme, effectively rendering it inactive. This process is centered on the highly reactive serine residue found within the active site of serine hydrolases.

Covalent Modification of the Active Site Serine Nucleophile by this compound

N-acyl pyrazoles, the class of compounds to which this compound belongs, are designed as reactive molecules that specifically target the serine nucleophile in the catalytic triad (B1167595) of serine hydrolases. The core of this mechanism involves the pyrazole (B372694) ring acting as a leaving group, facilitating the acylation of the serine residue by the inhibitor. nih.govnih.govresearchgate.net This covalent modification effectively blocks the natural substrate from accessing the active site, thus inhibiting the enzyme's function. The reactivity of the inhibitor can be finely tuned by altering the acyl group, with ureas generally exhibiting greater reactivity than carbamates or amides. nih.govnih.govresearchgate.net

Formation and Stability of the Inhibitor-Enzyme Adduct

Upon acylation of the active site serine, a stable inhibitor-enzyme adduct is formed. In the case of pyrazole-based inhibitors targeting enzymes like Fatty Acid Amide Hydrolase (FAAH), this covalent bond is essentially irreversible under physiological conditions. nih.govresearchgate.net The stability of this adduct is a key feature of this class of inhibitors, leading to prolonged and potent inactivation of the target enzyme. The specific characteristics of the adduct formed by this compound, including its precise stability and potential for any slow reversal, have not been detailed in available scientific literature.

Non-Canonical Binding Modes and Allosteric Modulation (if applicable)

Current research primarily points to the direct, covalent modification of the active site serine as the canonical mechanism of action for N-acyl pyrazole inhibitors. There is no significant evidence in the reviewed literature to suggest that this compound or its close analogs operate through non-canonical binding modes or allosteric modulation. Their design and the observed irreversible inhibition are consistent with a direct interaction at the catalytic site.

Enzyme Kinetic Studies of this compound

Determination of Inhibition Type (e.g., Mixed Inhibition, Irreversible)

Based on the mechanism of covalent modification shared by the N-acyl pyrazole class, the inhibition by this compound is presumed to be irreversible. nih.govnih.govresearchgate.net Irreversible inhibitors are characterized by a time-dependent inactivation of the enzyme, which does not follow classical Michaelis-Menten kinetics for reversible inhibitors.

Impact of Co-factors or Modulators on Inhibition Kinetics (e.g., CoA for ABHD14B)

The activity and inhibition of the serine hydrolase ABHD14B are significantly influenced by the presence of certain molecular co-factors, most notably Coenzyme A (CoA). ABHD14B functions as an atypical protein-lysine deacetylase, catalyzing the transfer of an acetyl group from acetylated lysine (B10760008) residues on proteins to CoA, thereby producing acetyl-CoA. abcam.com This process regenerates the free amine of the protein-lysine residue. abcam.com

The interaction with CoA is integral to the catalytic cycle of ABHD14B. Research has demonstrated that CoA is not merely a passive acceptor molecule but an active participant that modulates the enzyme's catalytic efficiency. The binding of CoA to ABHD14B significantly enhances the rate of hydrolysis of surrogate substrates like p-nitrophenyl acetate (B1210297) (pNp-acetate). nih.gov This suggests a "ping-pong" mechanism where the enzyme first reacts with the acetylated substrate to form a covalent acetyl-enzyme intermediate, and subsequently, the binding of CoA facilitates the transfer of the acetyl group to generate acetyl-CoA. nih.gov

Experimental data has shown that in the presence of excess CoA, the catalytic rate (kcat) of ABHD14B for the hydrolysis of pNp-acetate increases substantially. nih.gov This acceleration of the reaction rate in the presence of CoA has direct implications for the apparent potency of an inhibitor like this compound. An inhibitor that competes with the acetylated substrate would face a more rapid catalytic cycle in the presence of high CoA concentrations, potentially altering its inhibitory profile.

Conversely, while CoA enhances the enzymatic reaction, acetyl-CoA does not appear to have a significant effect on the kinetics of the hydrolysis reaction, nor does the enzyme catalyze the hydrolysis of acetyl-CoA back to CoA and acetate. nih.gov This indicates a unidirectional catalytic process under typical physiological conditions. The cellular levels of CoA, however, can directly impact the rate at which ABHD14B functions, and consequently, the efficacy of its inhibitors. nih.gov

Interactive Table: Kinetic Parameters of ABHD14B with pNp-acetate

The following table summarizes the kinetic constants for the hydrolysis of the substrate p-nitrophenyl acetate (pNp-acetate) by the enzyme ABHD14B, both in the absence and presence of the co-factor Coenzyme A (CoA).

Conditionkcat (min⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
Without CoA2.1 ± 0.21.8 ± 0.320 ± 2
With 1 mM CoA9.1 ± 1.41.7 ± 0.489 ± 12

Data derived from studies on wild-type human ABHD14B. nih.gov

Target Identification and Selectivity Profiling of Serine Hydrolase Inhibitor 14

Activity-Based Protein Profiling (ABPP) Methodology for Serine Hydrolase Inhibitor-14

Activity-based protein profiling (ABPP) is a chemical proteomics technique that employs active site-directed chemical probes to analyze the functional state of large groups of enzymes in their natural biological environments. pnas.orgpnas.orgrsc.org This method allows for the collective characterization of serine hydrolases, moving beyond individual enzyme analysis. pnas.org

Application of Fluorophosphonate Probes for Broad Serine Hydrolase Coverage

Fluorophosphonate (FP)-based probes are frequently used in ABPP to evaluate the selectivity and activity of serine hydrolase inhibitors within complex proteomes. pnas.orgresearchgate.net These probes, such as FP-biotin, are effective because they react broadly with the majority of serine hydrolases in a way that depends on the enzyme's activity. pnas.orgresearchgate.net The reactivity of FP derivatives with serine hydrolases requires the enzymes to be in a catalytically active state. pnas.org This broad reactivity makes FP probes ideal for profiling a large number of related enzymes in a biological sample. stanford.edu More than 80% of the predicted metabolic serine hydrolases in mammals can be targeted by a single FP activity-based probe. nih.govpnas.org The Thermo Scientific ActivX Serine Hydrolase Probes, for example, use a fluorophosphonate group linked to a tag to specifically and covalently label the active serine of active serine hydrolases. thermofisher.com

Competitive ABPP for Assessing Target Engagement and Selectivity

Competitive ABPP is a powerful technique for determining the target engagement and selectivity of enzyme inhibitors. nih.govnih.gov In this method, a biological sample is pre-incubated with an inhibitor before being treated with a broad-spectrum probe like a fluorophosphonate. nih.gov The inhibitor's binding to its target enzymes prevents the probe from labeling them, and this reduction in labeling can be measured to assess the inhibitor's potency and selectivity. nih.govresearchgate.net This approach has been widely used to discover new small-molecule inhibitors and to confirm the specificity of known compounds. stanford.edu For instance, competitive ABPP can be used to screen libraries of compounds against a panel of serine hydrolases to identify lead inhibitors. nih.govpnas.org The limitation, however, is that inhibitor specificity is judged only in relation to the enzymes effectively labeled by the probe. nih.gov

Quantitative ABPP-SILAC and Mass Spectrometry-Based Proteomics for Global Target Identification

To achieve a more comprehensive and quantitative analysis of inhibitor selectivity, competitive ABPP can be combined with Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and mass spectrometry. nih.govresearchgate.net ABPP-SILAC allows for the quantitative comparison of the activities of numerous serine hydrolases between an inhibitor-treated sample and a control sample. researchgate.netnih.gov In a typical experiment, cells are grown in "light" or "heavy" amino acid-containing media and then treated with the inhibitor or a vehicle control. researchgate.net The proteomes are then combined, labeled with an FP-biotin probe, and the labeled proteins are enriched and analyzed by mass spectrometry. researchgate.netnih.gov The ratio of heavy to light peptides provides a quantitative measure of the inhibitor's effect on each detected serine hydrolase, enabling a global view of its target profile. nih.govnih.gov This gel-free format of ABPP, coupled with advanced mass spectrometry, is highly sensitive and provides more comprehensive information for the targeted enzyme family than gel-based methods. nih.gov

Identification of Primary and Off-Targets of this compound

The following sections detail the identified targets of this compound.

Specific Serine Hydrolase Targets of this compound (e.g., Human Pancreatic Lipase (B570770), Human Carboxylesterase 2, Alpha/Beta-Hydrolase Domain-Containing Protein 14B)

Human Pancreatic Lipase: As a serine hydrolase, pancreatic lipase is a target for inhibition. wikipedia.orgtu-dortmund.de Its inhibition is a well-studied mechanism for identifying potential anti-obesity treatments. tu-dortmund.de The active site serine of human pancreatic lipase has been identified as Ser-152. nih.gov

Human Carboxylesterase 2 (CES2): CES2 is a key member of the serine hydrolase superfamily. nih.govfrontiersin.org It is primarily expressed in the small intestine and plays a significant role in the metabolism of various drugs. frontiersin.org Potent and selective inhibitors of CES2 are sought after to modulate drug metabolism and treat certain diseases. nih.gov CES2A inhibitors can covalently bind to the catalytic serine residue (Ser-228). medchemexpress.com

Alpha/Beta-Hydrolase Domain-Containing Protein 14B (ABHD14B): ABHD14B is a member of the AB hydrolase superfamily and contains the canonical alpha/beta-hydrolase fold. nih.govprospecbio.com It possesses hydrolase activity and is categorized as a metabolic serine hydrolase. nih.govprospecbio.com Recent studies have also identified it as a lysine (B10760008) deacetylase. nih.gov

Cross-Reactivity Profiles Across the Serine Hydrolase Superfamily

Carbamate (B1207046) inhibitors, a class to which some serine hydrolase inhibitors belong, have shown some cross-reactivity with members of the carboxylesterase (CES) subfamily. nih.gov However, this is often considered manageable as CES enzymes are primarily located in the liver. nih.gov Generally, many carbamate-based inhibitors exhibit good selectivity for serine hydrolases with limited reactivity across the broader mammalian proteome. nih.gov The selectivity of inhibitors can be fine-tuned by modifying their chemical structure. stanford.edunih.gov For example, slight alterations to the groups attached to an aza-β-lactam (ABL) scaffold can produce compounds with high selectivity for individual serine hydrolases. nih.govmit.eduacs.org

Identification of Previously Uncharacterized Serine Hydrolase Targets

There is no available scientific literature that identifies previously uncharacterized serine hydrolase targets for this compound. The characterization of novel protein targets for any inhibitor requires extensive experimental work, which does not appear to have been published for this specific compound.

Strategies for Enhancing Target Selectivity of this compound

Given the lack of a defined primary target for this compound, there are no published strategies for enhancing its target selectivity. The development of more selective inhibitors is a critical step in drug discovery, but this process is contingent on first identifying and characterizing the initial interactions of a compound with its biological targets.

Structure Activity Relationship Sar Studies and Chemical Probe Development for Serine Hydrolase Inhibitor 14

Systematic Structural Modifications of Serine Hydrolase Inhibitor-14

The potency and selectivity of an inhibitor are not inherent properties but are sculpted through iterative cycles of chemical synthesis and biological testing. This process, known as structure-activity relationship (SAR) analysis, involves systematically modifying the inhibitor's structure to understand how each component contributes to its interaction with the target enzyme. For covalent inhibitors like this compound, SAR studies typically focus on two main areas: the electrophilic "warhead" that forms the covalent bond with the catalytic serine and the peripheral structural elements that govern binding affinity and selectivity. stanford.edu

The electrophilic warhead is the cornerstone of a covalent inhibitor, as it is responsible for the irreversible or reversible covalent modification of the active site serine. nih.gov The choice of warhead is critical; it must be reactive enough to form a bond with the target but not so reactive that it leads to widespread, non-specific labeling of other proteins. nih.gov The ideal warhead's reactivity is finely tuned to balance potency against off-target effects. nih.gov

Commonly employed electrophilic warheads for serine hydrolase inhibitors include fluorophosphonates (FPs), diphenyl phosphonates, carbamates, and β-lactones. nih.govnih.gov Each class possesses distinct reactivity profiles and selectivity for different serine hydrolase subfamilies. nih.gov For instance, electrophilic phosphorus compounds like FPs show a high degree of selectivity for the serine nucleophile over other residues. nih.gov Carbamates and ureas have proven to be a versatile class of warheads, as their reactivity can be modulated by altering both the leaving group and the carbamylating group, allowing for the rapid generation of diverse inhibitor libraries. nih.govnih.gov

The optimization process involves synthesizing analogues of this compound with different warheads and evaluating their inhibitory activity. For example, a study on carbamate (B1207046) inhibitors targeting fatty acid amide hydrolase (FAAH) demonstrated that incorporating electron-withdrawing groups into the O-phenyl leaving group increased the carbamate's reactivity and, consequently, its inhibitory potency. acs.org This highlights how subtle electronic modifications to the warhead can have a profound impact on inhibitor performance.

Table 1: Comparison of Electrophilic Warheads for Serine Hydrolase Inhibitors

Warhead TypeReactivitySelectivity ProfileKey Features
Fluorophosphonate (FP) HighBroadly reactive with serine hydrolases. nih.govForms stable, irreversible covalent bonds. nih.gov
Diphenyl Phosphonate ModerateCan be tuned for proteases using peptidic elements. nih.govSelectivity can be modified via aryl esters. nih.gov
Carbamate TunableVersatile; can be adapted for various hydrolases. nih.govstanford.eduReactivity modulated by leaving and carbamylating groups. nih.gov
β-Lactone ModerateTargets active site serine. nih.govFound in inhibitors like the anti-obesity drug orlistat. nih.gov
Nitrile ReversibleUsed in DPP-4 inhibitors like vildagliptin. nih.govForms a reversible covalent bond with the catalytic serine. nih.gov

While the warhead determines the covalent interaction, the non-reactive parts of the inhibitor, or peripheral structural elements, are crucial for guiding the inhibitor to the correct enzyme and ensuring a snug fit within the active site. stanford.edu These elements are responsible for the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) that contribute to binding affinity and, most importantly, selectivity. researchgate.net

Tuning these peripheral elements is a cornerstone of medicinal chemistry. stanford.edu For serine proteases, inhibitor selectivity can be enhanced by incorporating short peptide sequences that mimic the enzyme's natural substrate. stanford.edu For other hydrolases like lipases or esterases, inhibitor scaffolds are often based on urea (B33335) or carbamate cores, which can be systematically derivatized to explore a wide chemical space and identify selective binders. stanford.edu

A powerful example of this approach is the development of selective inhibitors for distinct serine hydrolases using a common aza-β-lactam (ABL) scaffold. mit.edu By making modest structural changes to the peripheral groups, researchers could tailor the ABL core to potently and selectively inhibit either protein-phosphatase methylesterase-1 (PME-1) or the uncharacterized enzyme α,β-hydrolase domain-containing 10 (ABHD10), demonstrating that subtle steric modifications can dramatically shift selectivity between distantly related enzymes. mit.edu

Development of Chemical Probes Based on this compound Scaffold

A well-characterized inhibitor scaffold like that of this compound is not only a potential therapeutic lead but also a valuable starting point for creating chemical probes. These probes are indispensable tools for chemical biology, enabling researchers to study enzyme activity directly in complex biological systems. stanford.edu

Chemical probes, often called activity-based probes (ABPs), are typically constructed from three components: the reactive warhead, a linker, and a reporter tag. nih.govmdpi.com By appending a reporter tag—such as a fluorophore (e.g., rhodamine) for visualization or biotin (B1667282) for affinity purification—to the this compound scaffold, it can be transformed into an ABP. nih.gov

These reporter-tagged analogues allow for activity-based protein profiling (ABPP), a powerful technique used to monitor the functional state of entire enzyme families. nih.gov For instance, a broad-spectrum ABP with a fluorophosphonate warhead and a rhodamine tag (FP-Rh) has been extensively used to profile the activity of over 80% of the metabolic serine hydrolases in mammals. nih.govnih.gov

The design of these probes can also incorporate "clickable" handles, such as alkyne or azide (B81097) groups. nih.gov This allows for a two-step detection process where the probe first labels its targets in situ or in vivo, and then a reporter tag is attached via click chemistry. This approach is particularly useful for proteome-wide reactivity profiling, as it provides a direct readout of covalent probe-protein interactions. nih.gov

A major challenge in the post-genomic era is assigning functions to the vast number of proteins identified through sequencing efforts, many of which are "orphan enzymes" with unknown substrates and biological roles. nih.gov ABPP, enabled by probes derived from inhibitors like this compound, is a key technology for addressing this challenge. nih.gov

Competitive ABPP is a particularly effective strategy for this purpose. In this format, a library of unlabeled inhibitors is screened for its ability to compete with a broad-spectrum, reporter-tagged ABP for binding to enzymes in a complex proteome. nih.govpnas.org A decrease in the fluorescent signal from the ABP on a particular enzyme indicates that an inhibitor from the library has bound to it. pnas.org

This library-versus-library screening approach has been used to discover lead inhibitors for over 30 serine hydrolases, including several previously uncharacterized enzymes. nih.gov For example, competitive ABPP was used to identify potent and selective inhibitors for the uncharacterized enzyme α,β-hydrolase domain-containing 10 (ABHD10) from an aza-β-lactam library. mit.edu Similarly, a chemoproteomic approach in Plasmodium falciparum used competitive ABPP to identify seven serine hydrolases with potential lipolytic activity, providing crucial clues for further functional investigation. nih.gov

Computational Approaches in SAR Elucidation

Modern drug discovery and probe development are increasingly reliant on computational methods to guide and accelerate the design process. These approaches can predict how structural modifications will affect an inhibitor's properties, saving significant time and resources in the laboratory.

For covalent inhibitors, quantum mechanics (QM) calculations can be used to model the reaction between the electrophilic warhead and the active site serine, providing insights into the inhibitor's reactivity. researchgate.netresearchgate.net For example, the electrophilicity index, a property derived from QM calculations, can be used to predict the reactivity of common warheads like acrylamides and chloroacetamides. researchgate.net Enzyme mechanism-based methods (EMBM) can differentiate between serine and cysteine hydrolases and account for the energetic contributions of both the covalent bond and non-covalent interactions in the enzyme-inhibitor complex. researchgate.net

Molecular docking simulations are used to predict the binding mode of an inhibitor in the enzyme's active site, helping to rationalize observed SAR and guide the design of new analogues with improved affinity and selectivity. nih.gov Recently, generative artificial intelligence models have been used in the de novo design of entirely new serine hydrolase enzymes, demonstrating the power of computational methods to explore vast chemical and structural space. biorxiv.orgnih.gov These in silico tools, when used in conjunction with experimental data, provide a powerful platform for the rational design and optimization of inhibitors like this compound.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to its protein target and to study the dynamic behavior of the resulting complex. For serine hydrolases, these simulations provide insights into the key interactions between an inhibitor and the amino acid residues in the enzyme's active site, particularly the catalytic serine. eurekaselect.com

While numerous studies have utilized these techniques for various serine hydrolase inhibitors, including those with pyrazole (B372694) scaffolds, specific docking poses, binding energy calculations, or MD simulation results for the interaction between this compound and any specific serine hydrolase are not described in the available literature. Such studies would typically reveal:

Key Binding Interactions: Identification of hydrogen bonds, hydrophobic interactions, and other non-covalent forces stabilizing the inhibitor within the active site.

Conformational Changes: Analysis of how the enzyme and inhibitor adapt their shapes upon binding.

Binding Free Energy: Quantitative prediction of the binding affinity, often correlated with inhibitory potency.

Without dedicated research on this compound, any discussion of its specific binding mode remains speculative and would have to be inferred from studies on analogous compounds.

Ligand-Based and Structure-Based Drug Design Principles

Ligand-based and structure-based approaches are the cornerstones of modern drug design. Structure-based design relies on the known three-dimensional structure of the target protein to design or optimize inhibitors. mdpi.com Ligand-based methods are employed when the target structure is unknown, and instead, a series of known active and inactive molecules are used to derive a model that predicts the activity of new compounds. thermofisher.com

Structure-Based Design for Serine Hydrolase Inhibitors: The general approach for serine hydrolases involves designing molecules that can form a covalent bond with the catalytic serine residue in the active site. The design process for inhibitors often involves:

Scaffold Hopping: Replacing a core part of a known inhibitor with a novel chemical scaffold while retaining key binding interactions.

Fragment-Based Growth: Starting with a small fragment, like this compound, and computationally or synthetically adding functional groups to improve binding affinity and selectivity. sigmaaldrich.com

Studies on pyrazole-based inhibitors targeting other enzymes have demonstrated how modifications to the pyrazole ring and its substituents can significantly impact potency and selectivity, a principle that would be applicable in the targeted design of novel inhibitors based on the SHI-14 scaffold. nih.gov

Ligand-Based Design and SAR: Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. For a series of related compounds, SAR analysis can identify the chemical moieties responsible for potency and selectivity. This is often quantified through Quantitative Structure-Activity Relationship (QSAR) models. thermofisher.com

For this compound, which contains a pyrazole-piperazine core, a systematic SAR study would involve synthesizing and testing a library of analogs with variations at different positions, such as:

Substitution on the pyrazole ring.

Modification or replacement of the tert-butyl carbamate (Boc) protecting group on the piperazine (B1678402) ring.

While SAR studies for other pyrazole-containing inhibitors of various enzymes have been published, a specific SAR table or detailed analysis for this compound is absent from the current body of scientific literature. nih.gov

Biological Pathways and Effects Mediated by Serine Hydrolase Inhibitor 14 Preclinical Research

Cellular and Subcellular Target Engagement of Serine Hydrolase Inhibitor-14

There is currently no published research detailing the specific cellular and subcellular targets of this compound. To understand its biological effects, the primary step would be to identify which of the over 200 known serine hydrolases it interacts with and inhibits. nih.gov

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that could be employed to determine the target profile of this compound within a complex proteome. researchgate.net This methodology would reveal the specific serine hydrolases that the inhibitor binds to, providing crucial insights into its potential biological functions. Furthermore, studies would be required to determine the subcellular localization of these targets to understand the context in which the inhibitor exerts its effects.

Modulation of Lipid Metabolism Pathways

Serine hydrolases are key regulators of lipid metabolism. nih.govmdpi.comsunyempire.edu While it is plausible that this compound could modulate these pathways, there is no specific preclinical data to confirm this.

Impact on Lipase (B570770) and Esterase Activities

Many lipases and esterases, which are critical for the breakdown and signaling functions of lipids, belong to the serine hydrolase family. mdpi.com Research would be needed to assess whether this compound can inhibit key enzymes involved in lipid metabolism, such as monoacylglycerol lipase (MAGL), diacylglycerol lipase (DAGL), or hormone-sensitive lipase (HSL). The functional consequences of such inhibition on cellular lipid profiles would also need to be investigated.

Effects on Endocannabinoid Signaling Systems

The endocannabinoid system, a crucial neuromodulatory system, is regulated by serine hydrolases like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are responsible for the degradation of the endocannabinoids anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. nih.gov Inhibition of these enzymes can potentiate endocannabinoid signaling. Preclinical studies would be required to determine if this compound targets FAAH or MAGL and, consequently, modulates endocannabinoid levels and signaling.

Regulation of Lysophospholipid Metabolism

Lysophospholipids are bioactive signaling molecules involved in a variety of cellular processes. Their levels are controlled, in part, by serine hydrolases such as lysophospholipases. mdpi.com Investigation into the effects of this compound on the activity of these enzymes and the resulting changes in lysophospholipid profiles would be necessary to understand its potential role in this area of metabolism.

Influence on Neuroinflammatory Processes

Neuroinflammation is a key component of many neurological disorders, and serine hydrolases have emerged as important modulators of these processes. nih.gov While serine hydrolase inhibitors, in general, have shown potential in mitigating neuroinflammation, the specific effects of this compound are unknown.

Cell Type-Specific Modulation in Brain Microglia and Neurons

Microglia and neurons are key cell types in the central nervous system that are intricately involved in neuroinflammatory responses. Serine hydrolases are expressed in a cell-type-specific manner and can regulate distinct signaling pathways in these cells. Preclinical research using in vitro cell cultures of microglia and neurons, or in vivo animal models, would be essential to determine if this compound has any modulatory effects on neuroinflammatory processes and to delineate any cell-type-specific actions.

Disruption of Endocannabinoid-Eicosanoid Crosstalk

Serine hydrolases are critical enzymatic nodes in the intricate signaling network that governs the crosstalk between the endocannabinoid and eicosanoid pathways. nih.gov These enzymes are responsible for the biosynthesis and degradation of key lipid signaling molecules. nih.gov For instance, the serine hydrolase diacylglycerol lipase β (DAGLβ) regulates both the endocannabinoid 2-arachidonoylglycerol (2-AG) and arachidonic acid (AA), the precursor for eicosanoids like prostaglandins. nih.gov Disruption of DAGLβ has been shown to attenuate proinflammatory signaling in macrophages. nih.gov Similarly, carboxylesterase 1 (CES1), a serine hydrolase, is known to metabolize lipid mediators that are produced from the oxygenation of the endocannabinoid 2-AG. researchgate.net

Inhibition of these key serine hydrolases can, therefore, profoundly disrupt the balance between these two major lipid signaling systems. While direct studies on this compound (SHI-14) in this specific context are not detailed in the available preclinical literature, its function as a serine hydrolase inhibitor suggests a high potential for modulating this crosstalk. By blocking the activity of enzymes like DAGLβ or other related hydrolases, an inhibitor like SHI-14 could alter the levels of 2-AG and arachidonic acid, thereby influencing the downstream physiological processes governed by endocannabinoids and eicosanoids, which include inflammation, neurotransmission, and pain signaling. nih.govnih.gov The endocannabinoid system's role is crucial in maintaining homeostasis, and its interaction with the nitrergic system, which produces nitric oxide, is another layer of this complex signaling, with endocannabinoids capable of modulating NO production. nih.gov

Role in Host-Pathogen Interactions

Serine hydrolases are increasingly recognized as pivotal players at the host-pathogen interface, contributing to bacterial and parasitic virulence, survival, and proliferation. nih.govnih.gov Consequently, inhibitors targeting these enzymes represent a promising strategy for developing novel anti-infective agents.

In parasitic protozoa such as Leishmania, serine hydrolases are vital for various life cycle stages and for the parasite's ability to infect and survive within its mammalian host. nih.govnih.gov Activity-based protein profiling (ABPP) has been employed to identify functionally active serine hydrolases in Leishmania mexicana, revealing significant changes in enzyme activity across different life-cycle stages. nih.govnih.gov These enzymes, which include peptidases and lipases, are considered potential drug targets. nih.gov

Preclinical research has demonstrated that known serine protease inhibitors can selectively target these parasitic enzymes. For example, inhibitors like chymostatin (B1668925) and lactacystin (B1674225) have been used to ascertain the druggability of specific Leishmania serine hydrolases, such as carboxypeptidases. nih.gov Furthermore, the use of cell-permeable probes and inhibitors has provided insights into the host-parasite interactome, showing that serine hydrolases function as important virulence factors. nih.gov A prolyl-oligopeptidase inhibitor, Z-Pro-Prolinal, was found to reduce parasite infectivity in macrophages by altering multiple serine hydrolase targets. nih.gov Although specific studies involving this compound in Leishmania are not documented, its classification as a serine hydrolase inhibitor places it within the class of molecules actively being investigated as potential anti-leishmanial agents.

In pathogenic bacteria, serine hydrolases are crucial for metabolism, signaling, and virulence. nih.gov Targeting these enzymes offers a pathway to disarm pathogens, potentially without the same selective pressure that leads to conventional antibiotic resistance.

Staphylococcus aureus : This pathogen expresses a family of serine hydrolases known as fluorophosphonate-binding hydrolases (Fphs), which play roles in virulence and lipid metabolism. researchgate.netuit.no Many of these enzymes are unique to Staphylococcus and lack human homologs, making them attractive therapeutic targets. nih.gov Activity-based screening has identified inhibitors for specific Fph enzymes, such as FphB, which is involved in host colonization. nih.govnih.gov Structural studies of FphF have provided a template for the rational design of more potent and selective inhibitors for this enzyme family. uit.noacs.org The development of such inhibitors is a key strategy to counter the virulence of S. aureus. acs.org

Mycobacterium tuberculosis : The bacterium responsible for tuberculosis relies on a diverse set of serine hydrolases (SHs) for its complex life cycle, particularly for the transition into a persistent, non-replicating state that is tolerant to many antibiotics. nih.gov Activity-based proteomics has identified numerous SHs that remain active during this dormant phase, marking them as high-priority targets for therapies aimed at eradicating persistent infections. nih.gov Some mycobacterial SHs, like the esterase Rv1430, are thought to be involved in metabolism under the less favorable conditions found within the host. plos.org The inactivation of key SHs has been shown to impair mycobacterial growth, underscoring their potential as therapeutic targets. nih.gov

Table 1: Serine Hydrolases as Virulence Factors in Pathogens

Organism Target Serine Hydrolase Role in Pathogen Impact of Inhibition
Leishmania mexicana Carboxypeptidases, Prolyl oligopeptidases Virulence, Lifecycle Progression, Host Infection Reduced parasite infectivity in macrophages. nih.gov
Staphylococcus aureus FphB (Fluorophosphonate-binding hydrolase B) Virulence, Host Colonization Potential to prevent colonization in major organs. nih.govnih.gov
Staphylococcus aureus FphF (Fluorophosphonate-binding hydrolase F) Biofilm Maintenance, Lipid Metabolism Promising target for intracellular probes and prodrug development. uit.nonih.gov

| Mycobacterium tuberculosis | Various Serine Hydrolases (SHs) | Persistence, Transition to Non-replicating State, Lipid Metabolism | Potential to target drug-tolerant persistent bacteria. nih.govnih.gov |

Effects on Protein Post-Translational Modifications

The functions of serine hydrolases extend beyond the metabolism of small molecule lipids and peptides to include the regulation of protein post-translational modifications. A significant recent discovery has been the annotation of the "orphan" serine hydrolase, α/β-hydrolase domain-containing protein 14B (ABHD14B), as a novel lysine (B10760008) deacetylase (KDAC). nih.gov This finding expands the known catalytic capabilities of the serine hydrolase superfamily. ABHD14B utilizes its hydrolase machinery to facilitate an acetyl-group transfer from a protein's lysine residue to coenzyme-A, thereby generating acetyl-coenzyme-A. nih.gov

Given this dual function, a serine hydrolase inhibitor could potentially modulate cellular processes by inhibiting the deacetylase activity of enzymes like ABHD14B. The deregulation of lysine deacetylase activity is linked to numerous human metabolic diseases. nih.gov Therefore, an inhibitor targeting a KDAC-capable serine hydrolase could have profound effects on gene transcription and metabolic activity, which are regulated by the acetylation status of key proteins. nih.gov

Impact on Other Relevant Biological Pathways (e.g., Carbohydrate Metabolism, Proteostasis)

The broad substrate specificity of the serine hydrolase superfamily means that their inhibition can impact a wide range of biological pathways beyond primary lipid signaling.

Carbohydrate Metabolism: There is a direct link between specific serine hydrolases and the regulation of glucose metabolism. Preclinical studies involving the depletion of the serine hydrolase/lysine deacetylase ABHD14B in mammalian cells resulted in significantly altered glucose metabolism, specifically a decreased flux of glucose through glycolysis and the citric acid cycle. nih.gov Furthermore, the inhibition of another serine hydrolase, carboxylesterase Ces1d, in mice led to impaired glucose and lipid metabolism and systemic insulin (B600854) resistance. researchgate.net These findings highlight that serine hydrolase inhibitors can act as powerful modulators of central energy pathways.

Proteostasis: The cellular network for maintaining protein homeostasis, or proteostasis, involves the synthesis, folding, and degradation of proteins. Serine hydrolases, particularly proteases, are integral to this network through their role in protein degradation. In bacteria like M. tuberculosis, proteolysis mediated by serine hydrolases is considered an essential metabolic activity, especially in non-replicating, persistent cells. nih.gov In cancer cells, the proteostasis network is often rewired and under stress, making it a therapeutic target. nih.gov Inhibitors of key proteostasis nodes, such as the proteasome (which has serine protease activity), are used in cancer therapy. nih.gov By inhibiting specific serine proteases, a compound like SHI-14 could disrupt proteostasis, leading to cytotoxic effects in cells that are highly dependent on a functioning protein quality control system.

Table 2: Impact of Serine Hydrolase Modulation on Other Biological Pathways

Biological Pathway Relevant Serine Hydrolase Organism/Cell Type Observed Effect of Modulation/Inhibition
Carbohydrate Metabolism ABHD14B Mammalian Cells, Mice Depletion leads to decreased glucose flux through glycolysis and the citric acid cycle. nih.gov
Carbohydrate Metabolism Ces1d Mice Deficiency leads to impaired glucose metabolism and systemic insulin resistance. researchgate.net

| Proteostasis | Various Serine Proteases | Mycobacterium tuberculosis | Proteolysis is essential for survival in the persistent, non-replicating state. nih.gov |

Table 3: Compound Names Mentioned

Compound Name
2-arachidonoylglycerol (2-AG)
Arachidonic Acid
Bortezomib
Chymostatin
Lactacystin
This compound (SHI-14)

Advanced Methodologies in Serine Hydrolase Inhibitor Research Utilizing Serine Hydrolase Inhibitor 14

Quantitative Proteomics for Comprehensive Enzyme Profiling

Quantitative proteomics, particularly through the methodology of Activity-Based Protein Profiling (ABPP), provides a powerful platform for assessing the activity of serine hydrolases across a proteome. nih.gov This technique utilizes active-site directed chemical probes, such as fluorophosphonates (FP), that covalently bind to the catalytic serine residue of active hydrolases. thermofisher.comthermofisher.com

In a typical quantitative ABPP workflow, proteomes from different states (e.g., control vs. treated) are labeled with an FP probe that has a reporter tag, such as biotin (B1667282) or a fluorescent dye. For inhibitor profiling, a competitive format is employed where the proteome is pre-incubated with an inhibitor like Serine Hydrolase Inhibitor-14. The inhibitor binds to its target enzymes, blocking their active sites and preventing subsequent labeling by the broad-spectrum FP probe. nih.govnih.gov

The proteomes are then combined, and the probe-labeled enzymes are enriched (e.g., using streptavidin for biotin-tagged probes) and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). thermofisher.com By comparing the abundance of probe-labeled peptides between the inhibitor-treated sample and the control, researchers can quantitatively determine the potency and selectivity of the inhibitor against dozens of serine hydrolases simultaneously in their native environment. nih.govthermofisher.com This approach has been instrumental in identifying specific targets of carbamate (B1207046) inhibitors and revealing unexpected off-target activities, underscoring the value of assessing inhibitor selectivity on a proteome-wide scale. nih.gov

Methodology Description Key Components Outcome
Competitive ABPP-MS A quantitative mass spectrometry-based method to determine inhibitor potency and selectivity.This compound, Fluorophosphonate (FP) probe, Cell/tissue proteome, LC-MS/MS.Proteome-wide profile of enzyme inhibition, identification of on- and off-targets.

Fluorescence Polarization-Based Screening for High-Throughput Analysis

To screen large libraries of compounds efficiently, a high-throughput method known as Fluorescence Polarization-Activity-Based Protein Profiling (fluopol-ABPP) has been developed. nih.govnih.gov This technique is particularly suited for discovering new serine hydrolase inhibitors from extensive chemical collections. The assay's principle relies on the change in the rotational speed of a fluorescent molecule upon binding to a larger protein. nih.gov

In this setup, a fluorescently-labeled activity-based probe (e.g., a fluorophosphonate linked to a fluorophore) is used. When this small probe is unbound and free in solution, it tumbles rapidly, resulting in a low fluorescence polarization (FP) signal. However, when the probe covalently binds to the active site of a much larger serine hydrolase enzyme, its tumbling slows dramatically, leading to a high FP signal. nih.gov

For high-throughput screening, individual enzymes are incubated with compounds from a chemical library, such as one containing this compound and its analogs, before the addition of the fluorescent probe. If a compound binds to the enzyme's active site, it prevents the probe from labeling the enzyme. Consequently, the probe remains free in solution, and the FP signal stays low. nih.gov This provides a direct and rapid readout to identify "hits"—compounds that actively inhibit the target enzyme. This method avoids the need for enzyme-specific substrates and can be applied to uncharacterized enzymes. nih.gov

Parameter Uninhibited Enzyme Inhibited Enzyme
Probe Binding Fluorescent probe binds to the enzyme's active site.This compound occupies the active site, blocking the probe.
Fluorescence Polarization (FP) HighLow
Screening Outcome No inhibition detected."Hit" identified.

Chemoproteomic Platforms for Investigating Compound Reactivity in Biological Systems

Chemoproteomic platforms like ABPP offer a robust means to evaluate the reactivity and selectivity of irreversible inhibitors directly in physiologically relevant settings, such as intact cells and tissue lysates. nih.gov Carbamates, the chemical class to which this compound belongs, are a versatile chemotype for developing such inhibitors because they form stable covalent adducts with the active site serine. nih.gov

Competitive ABPP is a central strategy within these platforms. It allows for the profiling of an inhibitor's targets without prior knowledge of the enzyme's natural substrates or functions. nih.govbiorxiv.org This is particularly valuable for the many serine hydrolases that remain functionally unannotated. nih.gov In this approach, a biological proteome is treated with the inhibitor of interest (e.g., this compound), followed by the addition of a broad-reactivity, tagged FP probe. The resulting "activity profile" is typically visualized by in-gel fluorescence scanning, where dark bands indicate that the inhibitor has successfully engaged and blocked a target enzyme, preventing its labeling by the fluorescent probe. nih.govgsartor.org

This method has been successfully used to profile the targets of inhibitors in various biological contexts, from identifying enzymes involved in lipid metabolism in microorganisms to characterizing the enzymatic landscape of cancer cells. biorxiv.orgbiosynth.combiorxiv.org Such studies demonstrate the power of chemoproteomics to functionally annotate enzymes and validate the engagement of inhibitors like this compound with their intended targets in a complex system. biorxiv.org

In Vitro Biochemical Assays for Functional Validation of Inhibitor Activity

Following the identification of a potential inhibitor through high-throughput screening or chemoproteomic profiling, its activity must be validated and quantified using traditional in vitro biochemical assays. researchgate.net These assays are essential for determining the inhibitor's potency and mechanism of action on a purified enzyme.

For functional validation of an inhibitor like this compound, the target serine hydrolase is first expressed and purified. The activity of the purified enzyme is then measured using a model substrate that produces a detectable signal, often fluorescence, upon hydrolysis. biorxiv.org To determine the inhibitor's potency, the assay is run with varying concentrations of the inhibitor.

The data are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. researchgate.net This value is a standard measure of an inhibitor's potency. Further kinetic analyses can be performed to understand whether the inhibition is competitive, non-competitive, or irreversible. These detailed biochemical characterizations are crucial for confirming that a compound identified in a broad screen is a direct and potent inhibitor of the target enzyme. biorxiv.org

Advanced Imaging Techniques for Cellular Localization and Activity Assessment

Understanding where an inhibitor acts within the complex architecture of cells and tissues is critical for elucidating its biological effects. Advanced imaging techniques, combined with ABPP, enable the visualization of serine hydrolase activity and its inhibition at a cellular and even subcellular level. nih.gov

A powerful application of this is competitive ABPP imaging. In this method, live cells or tissue cryosections are co-incubated with this compound and a fluorescent activity-based probe, such as TAMRA-FP. thermofisher.comnih.gov The samples are then analyzed using high-resolution confocal fluorescence microscopy. The fluorescent probe labels all active serine hydrolases it can access, creating a map of enzyme activity within the tissue.

In regions where this compound is active, it will block the active sites of its target enzymes, leading to a localized decrease in the fluorescent signal from the probe. nih.gov This loss of signal precisely pinpoints the cells and subcellular compartments where the inhibitor is engaging its targets. This technique has been used to reveal "hotspots" of serine hydrolase activity within the tumor microenvironment of glioma brain tissue and to confirm that specific inhibitors can access and block their targets in these specific locations. nih.gov This provides direct visual evidence of target engagement in a native anatomical context.

Future Directions and Research Opportunities for Serine Hydrolase Inhibitor 14 Research

Elucidation of Endogenous Substrates for Uncharacterized Serine Hydrolase Targets of Serine Hydrolase Inhibitor-14

The mammalian genome contains over 200 predicted serine hydrolases, the majority of which remain poorly characterized with respect to their physiological roles and endogenous substrates. nih.gov These "orphan" enzymes represent a significant gap in our understanding of biological regulation. A primary future direction for research involving this compound is its use as a starting point to identify the natural substrates of the enzymes it targets.

By developing analogues of Inhibitor-14 and using techniques like activity-based protein profiling (ABPP), researchers can identify which specific serine hydrolases are inhibited. nih.gov Once a potent and selective inhibitor for a previously uncharacterized hydrolase is developed, it can be used to perturb the enzyme's function in living systems. Subsequent analysis using advanced mass spectrometry-based metabolomics can then identify which metabolites accumulate (the enzyme's substrates) or are depleted (the enzyme's products). This strategy is crucial for de-orphanizing enzymes such as ABHD12, implicated in the neurological disorder PHARC, or BPHL (Biphenyl hydrolase-like protein), for which no selective inhibitors or endogenous substrates have been identified. nih.gov

Mapping of Metabolic Networks Regulated by this compound-Sensitive Enzymes

Identifying the direct targets of an inhibitor is only the first step; the broader challenge is to understand how these enzymes fit into complex metabolic networks. Serine hydrolases are critical nodes in the regulation of various signaling pathways involving lipids, hormones, and neurotransmitters. nih.govnih.gov Future research will focus on using selective inhibitors derived from scaffolds like this compound to map these intricate connections.

By applying a potent inhibitor to cells or animal models, researchers can trace the downstream effects of blocking a specific enzymatic reaction. For example, the inhibition of monoacylglycerol lipase (B570770) (MGLL) with the inhibitor JZL184 leads to an elevation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), producing a range of effects on the nervous system. nih.gov Similarly, future analogues of Inhibitor-14 could be used to uncover novel regulatory roles in pathways such as triglyceride metabolism, controlled by enzymes like Carboxylesterase 3 (CES3), or pro-inflammatory signaling. nih.gov This approach allows for the functional annotation of enzymes within the context of a whole biological system, revealing how the inhibition of one enzyme can cascade through interconnected metabolic pathways. biosynth.com

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

This compound is a fragment, meaning it is a basic chemical structure intended for elaboration. sigmaaldrich.com A major research opportunity lies in using its core structure as a template for synthetic chemistry efforts aimed at creating next-generation inhibitors with improved potency and, crucially, selectivity for a single serine hydrolase target.

Strategies for enhancing selectivity include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the inhibitor and testing its activity against a panel of serine hydrolases using competitive ABPP. nih.gov This generates a detailed portrait of how different chemical groups influence potency and selectivity.

Exploring Diverse Electrophiles: While the core reactivity of the inhibitor targets the active site serine, the electrophilic "warhead" can be modified. Different classes of electrophiles, such as carbamates, ureas, phosphonates, and β-lactones, can be incorporated to fine-tune reactivity and target engagement. nih.govnih.gov

Computational Modeling: Using computational methods to model the interaction between inhibitor analogues and the three-dimensional structures of target enzymes can guide the design of new compounds with a higher probability of success, potentially accelerating the discovery of highly selective probes. biorxiv.org

The development of such highly selective tools is essential, as off-target inhibition can confound experimental results and is a major hurdle in therapeutic development. nih.gov

Exploration of Novel Therapeutic Strategies Based on this compound's Mechanisms

The serine hydrolase superfamily is a rich source of validated drug targets for a wide range of diseases, including type 2 diabetes, Alzheimer's disease, and cancer. nih.gov By identifying the targets of this compound and its future analogues, researchers can explore novel therapeutic hypotheses.

For instance, if an analogue of Inhibitor-14 is found to selectively inhibit a serine hydrolase that is overactive in a specific cancer, it could become a lead compound for a new anti-cancer drug. Similarly, serine hydrolases are involved in the degradation of neuroactive peptides; inhibiting a specific enzyme like prolyl endopeptidase (PREP) has been proposed as a strategy to treat cognitive deficits. nih.gov The initial step is to use a probe to identify a functional link between an uncharacterized enzyme and a disease state. Subsequent development of a drug-like molecule based on that probe's mechanism of action could pave the way for entirely new therapeutic interventions. biosynth.com

Integration of Multi-Omics Data for Systems-Level Understanding of Serine Hydrolase Inhibition

To fully comprehend the biological consequences of inhibiting a serine hydrolase, future research must integrate data from multiple "omics" technologies. This systems-biology approach provides a holistic view of the cellular response to an inhibitor. By combining different datasets, researchers can build comprehensive models of the metabolic and signaling networks being modulated.

A typical multi-omics workflow would involve:

Proteomics (e.g., ABPP): To identify the direct protein targets of the inhibitor and assess the selectivity of the compound across the entire serine hydrolase family. nih.govnih.gov

Metabolomics/Lipidomics: To measure the changes in the levels of small molecule metabolites and lipids, thereby identifying the substrates and products of the targeted enzymes. nih.gov

Transcriptomics: To analyze changes in gene expression (mRNA levels) that occur as a downstream consequence of enzyme inhibition, revealing compensatory mechanisms or secondary signaling effects. nih.govnih.gov

By integrating these layers of information, researchers can move beyond a one-enzyme, one-function understanding. This approach is critical for predicting the full physiological impact of a potential therapeutic agent and for uncovering unexpected biological roles for the vast number of uncharacterized serine hydrolases.

Q & A

Basic Research Questions

Q. How can researchers determine the substrate specificity of serine hydrolases like OVCA2 when evaluating inhibitors such as Serine Hydrolase Inhibitor-14?

  • Methodological Answer: Substrate specificity can be characterized using heterologous expression systems to purify the enzyme, followed by kinetic assays with fluorogenic or chromogenic substrates (e.g., p-nitrophenyl esters or diacyloxymethyl ether fluorescein derivatives). Catalytic efficiency (kcat/KMk_{cat}/K_M) is measured via Michaelis-Menten kinetics, with normalization to the highest activity substrate. Comparative analysis against model enzymes (e.g., yeast FSH1) helps identify structural determinants of specificity .

Q. What experimental approaches are recommended for validating the selectivity of serine hydrolase inhibitors?

  • Methodological Answer: Activity-based protein profiling (ABPP) using fluorescent probes (e.g., FP-TAMRA) enables selective labeling of active serine hydrolases in complex biological samples. Inhibitor specificity is validated by pre-treating samples with the inhibitor and observing reduced probe labeling via SDS-PAGE or mass spectrometry. This approach distinguishes target engagement from off-target effects .

Q. How should researchers design kinetic assays to assess inhibitor potency (e.g., IC50) for this compound?

  • Methodological Answer: Use microplate-based fluorescence or absorbance assays with saturating substrate concentrations. Pre-incubate the enzyme with varying inhibitor concentrations, then initiate reactions with substrate. Data are fit to dose-response curves (e.g., log(inhibitor) vs. normalized activity) using software like GraphPad Prism. Include controls for non-specific hydrolysis and validate with known inhibitors (e.g., Pefabloc) .

Advanced Research Questions

Q. How can structural discrepancies between homologous serine hydrolases (e.g., OVCA2 vs. FSH1) impact inhibitor design?

  • Methodological Answer: Perform comparative structural analysis using X-ray crystallography or homology modeling. Focus on cap domains and binding pocket topology, as these regions dictate substrate/inhibitor accessibility. For example, FSH1’s shallow hydrophobic pocket allows broader substrate promiscuity, whereas OVCA2’s narrower pocket requires inhibitors with tailored alkyl chain lengths. Molecular dynamics simulations can predict binding stability .

Q. What strategies resolve contradictory data in substrate specificity studies (e.g., conflicting kcat/KMk_{cat}/K_M values across substrates)?

  • Methodological Answer: Re-evaluate assay conditions (e.g., pH, temperature, detergent effects) and substrate purity. Use orthogonal methods, such as ABPP for functional validation or isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-reference with structural databases (e.g., RCSB PDB) to identify conserved catalytic residues that may explain kinetic variations .

Q. How can researchers optimize this compound for in vivo studies despite esterase-mediated hydrolysis?

  • Methodological Answer: Introduce steric hindrance (e.g., branched alkyl groups) or replace labile ester linkages with carbamates to reduce off-target hydrolysis. Validate stability in plasma or tissue homogenates using LC-MS. Co-administer with pan-esterase inhibitors (e.g., BNPP) in control experiments to confirm target-specific activity .

Methodological Best Practices

Q. What criteria should guide the inclusion of supporting data for serine hydrolase inhibitor studies?

  • Answer: Provide raw kinetic datasets, SDS-PAGE gels for ABPP validation, and structural coordinates in supplemental files. Annotate all compounds with IUPAC names and CAS numbers. For reproducibility, detail buffer compositions, enzyme concentrations, and instrument settings (e.g., excitation/emission wavelengths) .

Q. How should researchers address variability in enzyme activity across experimental replicates?

  • Answer: Normalize activity to a positive control (e.g., uninhibited enzyme) in each run. Use statistical tools (e.g., Grubbs’ test) to identify outliers. Report mean ± SD with sample size (n ≥ 3) and significance thresholds (e.g., p < 0.05 via two-tailed t-test) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.